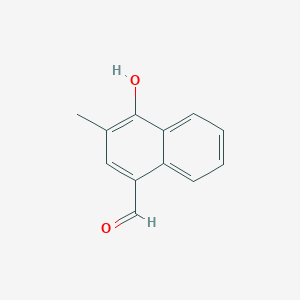

4-Hydroxy-3-methyl-1-napthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-hydroxy-3-methylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c1-8-6-9(7-13)10-4-2-3-5-11(10)12(8)14/h2-7,14H,1H3 |

InChI Key |

UNZWSWPKLQCYHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxy 3 Methyl 1 Naphthaldehyde and Analogues

Established Synthetic Routes to Substituted Naphthaldehydes

The formylation of the naphthalene (B1677914) ring is a key step in the synthesis of naphthaldehydes. Several methods have been established for this purpose, with the Reimer-Tiemann reaction and various condensation-based approaches being particularly prominent.

Reimer-Tiemann Reaction Variants in Substituted Aromatic Aldehyde Synthesis

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, and its principles can be extended to naphthols. mychemblog.comscienceinfo.comwikipedia.org This reaction typically involves the treatment of a phenol (B47542) or naphthol with chloroform (B151607) in a basic solution. mychemblog.comscienceinfo.comchemistnotes.com The key reactive species is dichlorocarbene (B158193), which is generated in situ from chloroform and a strong base. wikipedia.org This electrophilic carbene then attacks the electron-rich aromatic ring, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to form the aldehyde. wikipedia.org

The reaction is known for its selectivity towards the ortho position relative to the hydroxyl group, a preference often attributed to the interaction between the dichlorocarbene and the phenoxide or naphthoxide ion. mychemblog.comwikipedia.org However, the formation of para-isomers is also possible, and the ratio of ortho to para products can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring. mychemblog.comscienceinfo.com While effective for many hydroxy-aromatic compounds, including naphthols, the Reimer-Tiemann reaction can sometimes suffer from low yields. chemistnotes.comunacademy.com

For instance, the reaction of 2-naphthol (B1666908) with chloroform and an alkaline base yields 2-hydroxy-1-naphthaldehyde (B42665). chemistnotes.comorgsyn.org The process involves heating a mixture of 2-naphthol in ethanol (B145695) with a sodium hydroxide (B78521) solution, followed by the dropwise addition of chloroform. orgsyn.org The reaction is often carried out in a biphasic system due to the poor solubility of hydroxides in chloroform, necessitating vigorous mixing or the use of phase-transfer catalysts to facilitate the reaction. scienceinfo.comwikipedia.org

Condensation-Based Synthetic Approaches

Condensation reactions provide an alternative and often versatile route to substituted naphthaldehydes and related compounds. These reactions typically involve the reaction of a nucleophilic species, such as an activated aromatic ring, with an electrophilic carbonyl compound or its equivalent.

One such approach involves the condensation of β-naphthol with aldehydes, which can be catalyzed by acids like silicotungstic acid to produce 1,1'-alkyl(aryl)-bis(naphthalen-2-ol) and xanthene derivatives. sioc-journal.cn While not directly yielding a naphthaldehyde, this demonstrates the reactivity of the naphthalene core in condensation reactions.

A more direct method for introducing an aldehyde group is through the reaction of a suitable naphthalene precursor with a formylating agent. For example, 1-naphthaldehyde (B104281) can be synthesized via the Sommelet reaction from 1-chloromethylnaphthalene and hexamethylenetetramine. orgsyn.org This method has been improved by using 50% acetic acid as the solvent. orgsyn.org Another approach involves the reaction of 6-hydroxyquinoline, a nitrogen-containing naphthol analogue, with 1-naphthaldehyde in the presence of an amine. nih.gov

Furthermore, Schiff bases, which are formed through the condensation of a primary amine with an aldehyde or ketone, can be synthesized from naphthaldehydes. For instance, a fluorescent probe was developed by the condensation reaction between 1-naphthaldehyde and 3-aminophenol. nih.gov Similarly, drugs containing primary amine groups have been modified through condensation with 2-hydroxy-1-naphthaldehyde to create new zwitterionic compounds. nih.gov

Strategies for Introducing and Modifying the Methyl and Hydroxyl Groups on the Naphthalene Core

The introduction and modification of methyl and hydroxyl groups on the naphthalene core are crucial for the synthesis of specifically substituted naphthaldehydes like 4-Hydroxy-3-methyl-1-naphthaldehyde.

The introduction of a methyl group onto an aromatic ring can be achieved through various alkylation methods. For example, the methylation of naphthalene with methanol (B129727) over zeolite catalysts has been studied for the synthesis of dimethylnaphthalenes. researchgate.net Introducing an electron-donating methyl group can increase the electron density of the aromatic ring, which can influence its reactivity in subsequent reactions. nih.gov

The hydroxyl group is often already present in the starting material, as in the case of naphthols. The position of this hydroxyl group directs the regioselectivity of subsequent reactions, such as formylation. For instance, in the Reimer-Tiemann reaction, the hydroxyl group directs the formylation to the ortho position. mychemblog.comwikipedia.org The synthesis of multisubstituted naphthalenes can also be achieved from 4-hydroxy-2-pyrones, which can be readily functionalized at various positions before undergoing a cycloaddition reaction to form the naphthalene ring system. rsc.org

Synthesis of 4-Hydroxy-3-methyl-1-naphthaldehyde

The synthesis of the specific compound 4-Hydroxy-3-methyl-1-naphthaldehyde requires a strategic combination of the methodologies discussed above.

Precursor Identification and Design

A logical precursor for the synthesis of 4-Hydroxy-3-methyl-1-naphthaldehyde would be a 3-methyl-substituted 1-naphthol. This precursor already contains the required hydroxyl and methyl groups in the desired relative positions. The subsequent step would then be the introduction of the aldehyde group at the 1-position.

Alternatively, one could start with a precursor that allows for the sequential introduction of the functional groups. For example, the synthesis of precursors for 1,3,8-naphthalenetriol has been described, which involves the elaboration of adducts formed from the base-catalyzed addition of 3,5-dimethoxyphenylnitromethane to methyl acrylate (B77674) and crotononitrile. rsc.org This highlights the possibility of building the substituted naphthalene ring system from acyclic precursors.

Optimization of Reaction Conditions and Yields

Once a suitable precursor is identified, the optimization of reaction conditions is critical to maximize the yield of the desired product. For the formylation step, if a Reimer-Tiemann type reaction is employed on a 3-methyl-1-naphthol (B78839) precursor, factors such as the choice of base, solvent, temperature, and reaction time would need to be carefully controlled to favor the formation of the 1-aldehyde isomer and minimize the formation of byproducts. The low yields sometimes associated with the Reimer-Tiemann reaction highlight the importance of such optimization. chemistnotes.com

For condensation-based approaches, the choice of catalyst and reaction conditions is equally important. For example, in the synthesis of xanthene derivatives from β-naphthol and aldehydes, the use of silicotungstic acid as a catalyst was found to result in high yields and simple workup procedures. sioc-journal.cn Similar considerations would apply to the synthesis of 4-Hydroxy-3-methyl-1-naphthaldehyde, where the selection of an appropriate formylating agent and catalyst system would be key to achieving a high yield.

Interactive Data Table:

Green Chemistry Approaches in Naphthaldehyde Synthesis

The development of synthetic methodologies for naphthaldehydes and their analogues has increasingly focused on the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govcarlroth.com Key areas of innovation in the green synthesis of naphthaldehydes include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents and catalysts, and the development of solvent-free reaction conditions. nih.govarxiv.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. arxiv.orgyoutube.com The use of microwave irradiation in the synthesis of naphthaldehyde derivatives, such as 1-amidoalkyl-2-naphthols, has been shown to be highly effective. researchgate.netresearchgate.net

For instance, a solvent-free, one-pot, three-component condensation reaction of β-naphthol, an aromatic aldehyde, and an amide can be efficiently carried out under microwave irradiation using anhydrous zinc chloride as a reusable catalyst. researchgate.net This method offers significant advantages by reducing reaction times to a matter of minutes and eliminating the need for hazardous organic solvents. researchgate.net Similarly, tannic acid, a cheap, biodegradable, and environmentally friendly catalyst, has been successfully employed in the solvent-free synthesis of 1-amidoalkyl-2-naphthols under microwave conditions, providing good to excellent yields in short reaction times. researchgate.net

Another notable application is the microwave-assisted reductive alkylation of methyl carbamate (B1207046) with various aldehydes, which provides a rapid and experimentally simple route to structurally diverse primary amines after a basic work-up. organic-chemistry.org This high-throughput method avoids the use of toxic reagents and is suitable for a wide range of substrates. organic-chemistry.org The direct synthesis of amides from carboxylic acids and amines has also been achieved under solvent-free microwave conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst, offering a rapid and environmentally friendly protocol. nih.gov

Table 1: Comparison of Microwave-Assisted Synthesis of Naphthaldehyde Analogues

| Product | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-Amidoalkyl-2-naphthols | Anhydrous Zinc Chloride | Solvent-free, Microwave (480 W) | 10-15 min | High | researchgate.net |

| 1-Amidoalkyl-2-naphthols | Tannic Acid | Solvent-free, Microwave irradiation | Short | Good to Excellent | researchgate.net |

| Primary Amines (from aldehydes) | Trifluoroacetic acid | Microwave (150 °C) | 15 min | 66-96% | organic-chemistry.org |

| Amides | Ceric Ammonium Nitrate (CAN) | Solvent-free, Open microwave reactor | Fast | High | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions and processes, provides another effective green chemistry approach. nih.govyoutube.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly enhance reaction rates. youtube.com

Ultrasound-assisted synthesis has been successfully applied to the preparation of various naphthaldehyde derivatives. For example, the synthesis of allyl 1-naphthyl ether can be achieved in good yield within one hour using an ultrasonic-assisted methodology, a significant improvement over methods requiring long reaction times. nih.gov Multicomponent reactions, such as the synthesis of 1-amidoalkyl-2-naphthols, have also been efficiently carried out using ultrasound irradiation, often in the absence of a catalyst or with an eco-friendly one. researchgate.net

In one study, a novel composite of an ionic liquid-containing polymer and a metal-organic framework (MOF) was used as an efficient catalyst for the ultrasonic-assisted Knoevenagel condensation of aldehydes, including 1-naphthaldehyde, with malononitrile. nih.gov This method, conducted in water at room temperature, resulted in high yields in very short reaction times. nih.gov The use of ultrasound has also been shown to be beneficial in catalyst-free, multi-component syntheses in water, leading to excellent yields and significantly reduced reaction times compared to silent conditions. nih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Naphthaldehyde Analogues

| Product | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Allyl 1-naphthyl ether | - | - | Ultrasonic-assisted | 1 h | Good | nih.gov |

| Knoevenagel condensation product of 1-Naphthaldehyde | MOF-PIL-AM composite | H₂O | Ultrasonic irradiation (150 W), 25 °C | 5 min | 80% | nih.gov |

| Dihydroquinolines | Catalyst-free | H₂O | Ultrasonic bath (40 kHz, 250 W) | 1 h | 96% | nih.gov |

Use of Greener Solvents and Catalysts

The choice of solvents and catalysts is a cornerstone of green chemistry. nih.gov Traditional organic solvents are often volatile, toxic, and difficult to dispose of.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govyoutube.com They can act as both the solvent and the catalyst in a reaction. nih.gov For instance, acetic acid functionalized imidazolium (B1220033) salts have been used as efficient and reusable catalysts for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from the condensation of 2-naphthol with arylaldehydes. cjcatal.com Platinum nanoparticles synthesized in an ionic liquid have also shown to be an efficient system for the hydrodeoxygenation of bio-derived phenols under mild conditions. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) is a highly desirable green chemistry approach as it minimizes waste, reduces separation and purification steps, and can lead to improved reaction kinetics. researchgate.net The Cannizzaro reaction of α-naphthaldehyde, for example, can be carried out under solvent-free conditions by heating with powdered potassium hydroxide to produce 1-naphthoic acid and 1-naphthalenemethanol (B1198782) in high yields. researchgate.net The synthesis of various 4-substituted thiocarbamido-naphthols has also been achieved using a solvent-free green method by reacting 4-amino-1-naphthol (B40241) with various isothiocyanates in the presence of natural juices like lemon or orange juice. researchgate.net

Biodegradable Catalysts: The use of non-toxic, renewable, and biodegradable catalysts is another important aspect of green synthesis. Tannic acid, a natural polyphenol, has been demonstrated as an effective catalyst for the synthesis of 1-amidoalkyl-2-naphthols under both thermal and microwave-assisted solvent-free conditions. researchgate.net This approach offers advantages such as short reaction times and the use of an environmentally friendly and inexpensive catalyst. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 4 Hydroxy 3 Methyl 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of the protons and carbons in 4-hydroxy-3-methyl-1-naphthaldehyde can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 4-hydroxy-3-methyl-1-naphthaldehyde provides detailed information about the electronic environment of each proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, as well as the aromatic ring currents.

The aldehyde proton is expected to be the most deshielded, appearing at a characteristic downfield shift of around 9.8-11.0 ppm. The protons on the naphthalene (B1677914) ring will exhibit complex splitting patterns due to spin-spin coupling. The proton on the carbon adjacent to the aldehyde group (H-2) will likely appear as a singlet, while the other aromatic protons will show doublet or multiplet signals in the range of 7.0-8.5 ppm. The methyl protons will resonate as a sharp singlet in the upfield region, typically around 2.2-2.5 ppm. The phenolic hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Coupling constants (J) between adjacent protons provide valuable information about the connectivity of the molecule. For instance, ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Hydroxy-3-methyl-1-naphthaldehyde This table is generated based on typical values for similar aromatic aldehydes and naphthalene derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.8 - 11.0 | s | - |

| H-2 | 7.0 - 7.5 | s | - |

| H-5 | 8.0 - 8.5 | d | 7.0 - 9.0 |

| H-6 | 7.2 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.2 - 7.7 | t | 7.0 - 8.0 |

| H-8 | 7.8 - 8.3 | d | 7.0 - 9.0 |

| -CH₃ | 2.2 - 2.5 | s | - |

| -OH | 5.0 - 10.0 | br s | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The carbon bearing the hydroxyl group (C-4) will be shifted downfield due to the oxygen's electronegativity, while the carbon with the methyl group (C-3) will also be identifiable. The remaining aromatic carbons will resonate in the 110-160 ppm region. oregonstate.edu The specific chemical shifts can be predicted based on the substituent effects of the hydroxyl, methyl, and aldehyde groups on the naphthalene ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-3-methyl-1-naphthaldehyde This table is generated based on typical values for substituted naphthalenes and related aromatic aldehydes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 200 |

| C-1 | 125 - 135 |

| C-2 | 120 - 130 |

| C-3 | 130 - 140 |

| C-4 | 155 - 165 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-8a | 130 - 140 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For 4-hydroxy-3-methyl-1-naphthaldehyde, COSY would confirm the connectivity of the aromatic protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by observing long-range couplings, for instance, from the aldehyde proton to the C-1 and C-2 carbons, and from the methyl protons to the C-2, C-3, and C-4 carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of the closely related 4-hydroxy-1-naphthaldehyde (B1296455) shows characteristic absorption bands that can be used to infer the spectrum of the methylated analogue. nist.gov

The most prominent features in the IR spectrum of 4-hydroxy-3-methyl-1-naphthaldehyde would be:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

A sharp C=O stretching band for the aldehyde group, typically found around 1650-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl protons in the 2850-3100 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear as a series of bands in the 1400-1600 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations that are characteristic of the substitution pattern on the naphthalene ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system.

Table 3: Predicted IR Absorption Bands for 4-Hydroxy-3-methyl-1-naphthaldehyde This table is based on data for 4-hydroxy-1-naphthaldehyde and other similar aromatic compounds. nist.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2970 | Medium |

| C=O stretch (aldehyde) | 1650 - 1700 | Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

| C-H bend (out-of-plane) | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene ring, along with the auxochromic hydroxyl group and the chromophoric aldehyde group, gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of naphthalene derivatives typically shows several bands corresponding to π-π* transitions. researchgate.net The introduction of substituents like the hydroxyl and aldehyde groups can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from the excited state of the molecule. Naphthalene derivatives are known to be fluorescent, and the position and intensity of the emission are sensitive to the molecular structure and the environment. researchgate.net The presence of the hydroxyl and methyl groups on the naphthaldehyde core will influence the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima). nih.govnih.gov

Solvent and Concentration-Dependent Spectral Shifts

The photophysical properties of 4-hydroxy-3-methyl-1-naphthaldehyde are expected to be sensitive to the solvent environment. slideshare.net In polar solvents, the absorption and emission bands may undergo shifts due to solute-solvent interactions. youtube.com For example, polar solvents can stabilize the excited state to a greater extent than the ground state, leading to a red shift in the fluorescence spectrum. nih.gov

Concentration can also play a significant role. At higher concentrations, intermolecular interactions such as hydrogen bonding and π-stacking can occur, potentially leading to the formation of aggregates or excimers, which would be reflected in changes in the absorption and fluorescence spectra. rsc.org Studies on similar naphthaldehyde systems have shown that concentration-dependent deprotonation can occur in certain solvents, which would dramatically alter the electronic spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of 4-Hydroxy-3-methyl-1-naphthaldehyde through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₀O₂ and a monoisotopic mass of 186.0681 Da.

While the specific mass spectrum for 4-Hydroxy-3-methyl-1-naphthaldehyde is not widely published, a plausible fragmentation pathway under electron ionization (EI) can be predicted based on established fragmentation rules for aromatic aldehydes and phenols, and by analogy with related structures like 4-hydroxy-3-methylbenzaldehyde (B106927) and 4-hydroxy-1-naphthaldehyde. libretexts.orgnih.govnih.govresearchgate.net

The expected fragmentation process would likely involve the following steps:

Molecular Ion Peak (M⁺·): A prominent molecular ion peak at m/z 186 would be expected, confirming the molecular weight.

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 185. libretexts.orgmiamioh.edu

Loss of Carbon Monoxide (M-29): Following the loss of the hydrogen radical, the resulting ion can lose carbon monoxide (CO), a characteristic fragmentation of aromatic aldehydes, to produce a fragment at m/z 157. Alternatively, direct loss of the formyl radical (·CHO) from the molecular ion would also yield a fragment at m/z 157. libretexts.org

Loss of a Methyl Radical (M-15): The presence of the methyl group allows for its cleavage, resulting in a fragment at m/z 171. This can be followed by the loss of CO to give a fragment at m/z 143.

Retro-Diels-Alder (RDA) Fragmentation: The naphthalene ring system can also undergo characteristic RDA-type fissions, though these are typically less prominent than the losses of small, stable neutral molecules from functional groups.

A summary of predicted key fragments for 4-Hydroxy-3-methyl-1-naphthaldehyde in a typical EI-MS spectrum is presented below.

| m/z | Predicted Lost Fragment | Predicted Ion Structure | Notes |

|---|---|---|---|

| 186 | - | [C₁₂H₁₀O₂]⁺· | Molecular Ion |

| 185 | H· | [C₁₂H₉O₂]⁺ | Loss of aldehydic hydrogen |

| 171 | CH₃· | [C₁₁H₇O₂]⁺ | Loss of a methyl radical |

| 157 | CHO· | [C₁₁H₉O]⁺ | Loss of the formyl radical |

| 128 | CHO· + COH· | [C₁₀H₈]⁺· | Sequential loss from m/z 157 or other pathways |

Techniques like Electrospray Ionization (ESI) would produce protonated [M+H]⁺ (m/z 187) or deprotonated [M-H]⁻ (m/z 185) molecules, with subsequent fragmentation (MS/MS) providing further structural details. nist.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

As of the current literature survey, a solved single-crystal X-ray diffraction structure for 4-Hydroxy-3-methyl-1-naphthaldehyde has not been reported in publicly accessible crystallographic databases. Such an analysis would provide definitive proof of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

To illustrate the type of information that would be obtained, data for the related isomer, 2-hydroxy-1-naphthaldehyde (B42665) , can be examined. nih.gov It is crucial to note that the following data pertains to this isomer and is presented for illustrative purposes only, as the different substituent positions would lead to distinct crystal packing and unit cell parameters.

A single-crystal XRD analysis first determines the unit cell, which is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions (lengths a, b, c and angles α, β, γ) and the symmetry of the lattice define the crystal system.

For the illustrative isomer, 2-hydroxy-1-naphthaldehyde, the crystal structure has been determined. nih.gov The crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 5.6300 |

| b (Å) | 9.341 |

| c (Å) | 15.531 |

| α (°) | 90 |

| β (°) | 98.400 |

| γ (°) | 90 |

An analysis of 4-Hydroxy-3-methyl-1-naphthaldehyde would yield its own unique set of unit cell parameters and space group.

XRD analysis precisely defines the three-dimensional arrangement of atoms within the molecule. For 4-Hydroxy-3-methyl-1-naphthaldehyde, this would reveal the planarity of the naphthalene ring system and the orientation of the aldehyde and methyl substituents relative to the ring. In similar structures like 2-hydroxy-1-naphthaldehyde, the naphthalene core is nearly planar, and a strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen forces these groups to be coplanar with the ring system. nih.gov

Understanding the non-covalent interactions that dictate how molecules pack in the solid state is a key outcome of XRD analysis. rsc.orgbohrium.com For 4-Hydroxy-3-methyl-1-naphthaldehyde, the primary intermolecular interactions would likely be:

Hydrogen Bonding: While the strong intramolecular O-H···O=C hydrogen bond would be the dominant interaction, intermolecular hydrogen bonds could potentially form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, especially if the intramolecular bond is disrupted.

π-π Stacking: The planar, electron-rich naphthalene rings would be expected to interact via π-π stacking, where the rings arrange in parallel or offset parallel orientations to one another. nih.gov These interactions are a major driving force in the crystal packing of aromatic molecules. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can have different physical properties. rsc.orggoogle.com A comprehensive study of 4-Hydroxy-3-methyl-1-naphthaldehyde would involve attempts to crystallize it under various conditions to investigate whether it exhibits polymorphism. Each polymorph would have a unique crystal packing arrangement, defined by its specific network of intermolecular interactions, and would be identifiable by its unique powder X-ray diffraction (PXRD) pattern. rsc.org

Reactivity Profiles and Derivative Chemistry of 4 Hydroxy 3 Methyl 1 Naphthaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, with its electrophilic carbon atom, is a key site for nucleophilic attack, leading to the formation of a variety of condensation products.

Formation of Schiff Bases (Imines)

The reaction of 4-Hydroxy-3-methyl-1-naphthaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond characteristic of an imine. youtube.comacs.org The reaction is often catalyzed by acid and is reversible, with the equilibrium driven towards the product by removing water. masterorganicchemistry.comyoutube.com

This reaction is a versatile method for synthesizing a wide array of imine derivatives. organic-chemistry.orgnih.gov For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various primary amines has been used to prepare new organic zwitterionic compounds. nih.gov Similarly, Schiff bases have been synthesized from 4-hydroxy-3-methoxybenzaldehyde and aromatic amines. researchgate.netresearchgate.net The formation of Schiff bases is a common strategy in the synthesis of biologically active compounds and ligands for metal complexes. nih.govresearchgate.netrsc.org

A variety of reaction conditions can be employed for Schiff base synthesis, including refluxing in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid. nih.govresearchgate.net Microwave irradiation has also been utilized to facilitate the reaction between aromatic aldehydes and amines in the absence of a solvent. organic-chemistry.org

Table 1: Examples of Schiff Base Formation

| Aldehyde | Amine | Product |

| 4-Hydroxy-3-methyl-1-naphthaldehyde | Primary Amine | 4-Hydroxy-3-methyl-1-naphthalen-1-yl-imine |

| 2-Hydroxy-1-naphthaldehyde | 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate |

| 2-Hydroxy-1-naphthaldehyde | Pyrimethamine | (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate |

| 4-Hydroxy-3-methoxybenzaldehyde | Aromatic Amine | 4-Hydroxy-3-methoxybenzaldehyde Schiff base |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Condensation Reactions

The aldehyde group of 4-Hydroxy-3-methyl-1-naphthaldehyde readily participates in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. These reactions are fundamental in carbon-carbon bond formation and provide pathways to a wide range of complex molecules.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction typically results in the formation of an α,β-unsaturated product after dehydration. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org Various catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation, including the use of ionic liquids and microwave assistance. organic-chemistry.org

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). wikipedia.orgnih.gov The reaction proceeds through the formation of an enolate from the carbonyl compound with an α-hydrogen, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. magritek.com The resulting β-hydroxy ketone or aldehyde readily dehydrates to yield a conjugated enone. magritek.com

A study on the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin (B35378) involved the use of 4-hydroxy-3-methylbenzaldehyde (B106927) in a condensation reaction with 3-acetylcoumarin. researchgate.net

Table 2: Key Features of Condensation Reactions

| Reaction | Reactants | Catalyst | Typical Product |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weak Base (e.g., amine) | α,β-Unsaturated Compound |

| Claisen-Schmidt Condensation | Aldehyde/Ketone with α-H + Aromatic Aldehyde/Ketone without α-H | Base (e.g., NaOH) | Conjugated Enone |

Formation of Aldazines

The reaction of 4-Hydroxy-3-methyl-1-naphthaldehyde with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of aldazines. This reaction is a specific type of condensation where two molecules of the aldehyde react with one molecule of hydrazine to form a symmetrical molecule containing a C=N-N=C linkage. The reaction of 2-hydroxy-1-naphthaldehyde with 4-bromobenzohydrazide (B182510) has been reported to synthesize a Schiff base derivative, which is closely related to aldazine (B74668) formation. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in 4-Hydroxy-3-methyl-1-naphthaldehyde is a crucial site for reactivity, influencing the molecule's acidity and participating in proton transfer phenomena and substitution reactions.

Proton Transfer and Deprotonation Phenomena

The hydroxyl group of 4-hydroxy-1-naphthaldehydes can undergo proton transfer or deprotonation depending on the solvent and concentration. nih.govrsc.orgrsc.org In solvents like methanol and acetonitrile (B52724), concentration-dependent deprotonation has been observed for 4-hydroxy-1-naphthaldehyde (B1296455). nih.govrsc.orgresearchgate.net The pKa values for 4-hydroxy-1-naphthaldehyde have been determined to be 9.09 in acetonitrile and 8.57 in methanol. rsc.org

In the excited state, these molecules can exhibit excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.govunc.edu For a related compound, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, optical excitation of the enol form leads to the formation of the proton-transferred tautomer within 1.4 picoseconds in acetonitrile. researchgate.netrsc.org However, in toluene, no light-induced proton transfer occurs. rsc.org The solvent plays a critical role in controlling this process; for instance, in methanol, hydrogen bonding with the solvent stabilizes the proton-transferred form. rsc.org

Studies on a series of naphthaldehydes using UV-Vis spectroscopy and NMR have explored their potential for tautomerism. nih.govrsc.org For 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, an intramolecular proton transfer occurs between the hydroxyl group and the piperidine (B6355638) nitrogen. nih.govrsc.org The equilibrium between the OH-form and the proton-transferred tautomer is solvent-dependent, with the OH-form being predominant in acetonitrile and the proton-transferred form favored in methanol. nih.govrsc.org In less polar solvents like chloroform (B151607) and toluene, the OH form is completely dominant. nih.govrsc.org

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-Hydroxy-3-methyl-1-naphthaldehyde can be functionalized through O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation to form ethers is commonly achieved through the Williamson ether synthesis. youtube.commasterorganicchemistry.com This method involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. youtube.commasterorganicchemistry.com Various methods for O-alkylation have been developed, including the use of alkyl halides, sulfonates, and other alkylating agents under different reaction conditions. researchgate.netorganic-chemistry.org Direct chemoselective O-alkylation has been reported for other heterocyclic systems, highlighting the ongoing development in this area. nih.gov

O-Acylation to form esters can be accomplished by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution. A variety of methods for ester synthesis via O-alkylation or acylation have been reported, including the use of O-alkylisoureas and copper-catalyzed cross-coupling reactions. organic-chemistry.org

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The reactivity of the naphthalene ring in 4-hydroxy-3-methyl-1-naphthaldehyde towards electrophilic aromatic substitution is governed by the directing effects of the three substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the formyl (-CHO) group. The hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the formyl group is a deactivating, meta-directing group.

The hydroxyl group at C4 and the methyl group at C3 strongly activate the naphthalene ring towards electrophilic attack. The hydroxyl group, being a powerful activating group, directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this case, the ortho position (C3) is already substituted. The other ortho position is C5, and the para position is C8. The methyl group at C3 further activates the ring, reinforcing the directing effect of the hydroxyl group towards positions C2 and C5.

Conversely, the formyl group at C1 is an electron-withdrawing group and deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta positions (C3 and C6, and to a lesser extent C8).

Nitration: Nitration of 4-hydroxy-3-methyl-1-naphthaldehyde, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. The primary products would likely be 2-nitro-4-hydroxy-3-methyl-1-naphthaldehyde and 5-nitro-4-hydroxy-3-methyl-1-naphthaldehyde.

Halogenation: Halogenation, using reagents like bromine in acetic acid or N-bromosuccinimide, would follow a similar pattern, leading to the formation of 2-bromo-4-hydroxy-3-methyl-1-naphthaldehyde and 5-bromo-4-hydroxy-3-methyl-1-naphthaldehyde. The choice of halogenating agent and reaction conditions can influence the selectivity of the reaction.

Sulfonation: Sulfonation with fuming sulfuric acid would also be directed by the activating hydroxyl group, resulting in the formation of sulfonic acid derivatives at the C2 and C5 positions.

Metal Complexation and Coordination Chemistry

While direct studies on the metal complexation of 4-hydroxy-3-methyl-1-naphthaldehyde are limited, its structural similarity to other hydroxynaphthaldehydes, such as 2-hydroxy-1-naphthaldehyde and its derivatives, allows for a predictive understanding of its coordination chemistry. These related compounds are known to form stable complexes with a variety of transition metals.

Synthesis and Characterization of Metal Complexes

Metal complexes of 4-hydroxy-3-methyl-1-naphthaldehyde can be synthesized by reacting the compound with a metal salt in a suitable solvent. The hydroxyl group and the formyl oxygen can act as coordination sites. More commonly, the aldehyde functionality is first reacted with a primary amine to form a Schiff base ligand. This Schiff base, possessing an imine nitrogen and the phenolic oxygen, acts as a bidentate or polydentate ligand, readily forming stable complexes with metal ions.

For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to form complexes with Co(II), Ni(II), and Cu(II). The synthesis typically involves the condensation of the naphthaldehyde with an amine, followed by the addition of a metal salt.

The characterization of these metal complexes generally involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (from the aldehyde) and O-H groups upon coordination to a metal ion provide evidence of complex formation. In Schiff base complexes, the C=N stretching frequency is also a key diagnostic peak.

UV-Vis Spectroscopy: The electronic spectra of the complexes reveal information about the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which in turn provides information about the oxidation state and spin state of the central metal ion in paramagnetic complexes.

Elemental Analysis: This technique confirms the stoichiometry of the metal complexes.

Based on studies of analogous compounds, it is expected that 4-hydroxy-3-methyl-1-naphthaldehyde and its Schiff base derivatives would form complexes with various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the ligands. For example, studies on vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, have shown the formation of encapsulated metal complexes within a zeolite matrix. nih.govresearchgate.net

Ligand Properties of 4-Hydroxy-3-methyl-1-naphthaldehyde Derivatives

The derivatives of 4-hydroxy-3-methyl-1-naphthaldehyde, particularly its Schiff bases, are expected to be versatile ligands. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion.

The electronic properties of the substituents on the amine used to form the Schiff base can fine-tune the ligand field strength and the stability of the resulting metal complexes. Electron-donating groups on the amine would increase the electron density on the imine nitrogen, potentially leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen and could lead to weaker coordination.

The methyl group at the C3 position of the naphthalene ring in 4-hydroxy-3-methyl-1-naphthaldehyde is an electron-donating group. This would slightly increase the electron density on the phenolic oxygen, potentially enhancing its coordinating ability compared to the unsubstituted 4-hydroxy-1-naphthaldehyde.

Tautomerism and Isomerization Pathways

The presence of a hydroxyl group ortho or para to a carbonyl group on an aromatic ring often leads to interesting tautomeric equilibria. In the case of 4-hydroxy-3-methyl-1-naphthaldehyde, keto-enol tautomerism and intramolecular proton transfer are significant aspects of its chemical behavior.

Keto-Enol Tautomerism

4-Hydroxy-3-methyl-1-naphthaldehyde can exist in equilibrium between its phenolic (enol) form and its quinonoid (keto) form. This equilibrium is a type of tautomerism where a proton migrates from the hydroxyl group to the carbonyl oxygen, accompanied by a rearrangement of the double bonds in the naphthalene ring.

Theoretical studies on hydroxy-substituted arenes, including naphthols, have shown that the position of the keto-enol equilibrium is sensitive to the molecular structure and the solvent. nih.gov For 4-hydroxy-1-naphthaldehyde, the enol form is generally more stable. However, the presence of substituents can influence this equilibrium. The electron-donating methyl group at the C3 position in 4-hydroxy-3-methyl-1-naphthaldehyde is expected to further stabilize the enol form by increasing the electron density on the aromatic ring.

The keto-enol tautomerism can be studied using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, as well as computational methods. The different electronic and structural characteristics of the keto and enol forms lead to distinct spectroscopic signatures.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a key process in the photochemistry and photophysics of many organic molecules containing both a proton-donating group (like -OH) and a proton-accepting group (like C=O). In the case of 4-hydroxy-3-methyl-1-naphthaldehyde, while a direct intramolecular hydrogen bond between the C4-OH and the C1-CHO is not possible due to their separation, derivatives can be designed to facilitate this process.

For instance, a study on 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, a Mannich base derivative, revealed the occurrence of an intramolecular proton transfer between the phenolic hydroxyl group and the nitrogen atom of the piperidine ring. rsc.orgrsc.org This study demonstrated that the position of the proton transfer equilibrium is highly dependent on the solvent. In non-polar solvents like chloroform and toluene, the enol form (with the proton on the oxygen) is dominant. In contrast, in a polar protic solvent like methanol, the proton-transferred zwitterionic form is favored. In a polar aprotic solvent like acetonitrile, a mixture of both forms exists. rsc.orgrsc.org

This solvent-dependent behavior highlights the role of intermolecular interactions in stabilizing the different tautomeric forms. The study of such systems is crucial for the development of molecular switches and sensors. The excited-state intramolecular proton transfer (ESIPT) is another important phenomenon, where the proton transfer occurs in the electronically excited state, often leading to dual fluorescence emission. While not directly studied for 4-hydroxy-3-methyl-1-naphthaldehyde, it is a plausible process for its derivatives designed with appropriate proton-accepting groups.

Functional Applications and Materials Science Perspectives of 4 Hydroxy 3 Methyl 1 Naphthaldehyde Derivatives

Development of Chemosensors and Probes

Derivatives of 4-hydroxy-3-methyl-1-naphthaldehyde are extensively employed in the design of chemosensors due to their ability to interact selectively with specific analytes, leading to observable changes in their photophysical properties, such as fluorescence. The naphthalene (B1677914) moiety often serves as an effective fluorophore. researchgate.net

Fluorescent Chemosensors for Metal Ions (e.g., Fe(III), Cu(II), Hg(II), Cd(II), Al(III))

Schiff base derivatives of naphthaldehyde are prominent in the development of fluorescent chemosensors for various metal ions. chemisgroup.us The sensing mechanism typically involves the coordination of the metal ion with the heteroatoms (N, O) in the Schiff base ligand. This interaction can modulate the electronic properties of the molecule, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

The design of these sensors often relies on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). For instance, a simple Schiff base sensor, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) (NNM), was developed for the dual sensing of Cu²⁺ and Ni²⁺ ions. chemisgroup.usresearchgate.net The addition of these ions caused a quenching of the ligand's fluorescence and a red shift in its absorption spectrum, allowing for their detection in nanomolar quantities. chemisgroup.usresearchgate.net The binding stoichiometry for both Cu²⁺ and Ni²⁺ was determined to be 1:1. chemisgroup.usresearchgate.net

Similarly, fluorescent probes for Al³⁺ have been synthesized from naphthaldehyde derivatives. nih.gov A Schiff base fluorescent probe (F6) demonstrated high selectivity and sensitivity for Al³⁺, with a 2:1 binding ratio (F6:Al³⁺) and a detection limit of 8.73 x 10⁻⁸ mol/L. nih.gov The interaction with Al³⁺ leads to a significant enhancement of fluorescence, a "turn-on" response, which is attributed to the CHEF effect restricting the C=N isomerization and promoting the rigidity of the molecule. nih.gov

For the detection of Fe(III), a sensor featuring two Schiff base receptors connected to naphthalene fluorophores was developed. This sensor exhibited a selective decrease in emission intensity upon the addition of Fe(III), with a 1:1 binding stoichiometry and the ability to detect concentrations in the range of 0.05 to 0.12 mM. researchgate.net The fluorescence quenching is often attributed to the paramagnetic nature of the Fe³⁺ ion, which promotes intersystem crossing and reduces fluorescence efficiency.

The selectivity of these chemosensors is a critical feature. For example, a lawsone-based chemosensor synthesized from a naphthaldehyde derivative showed a distinct color change from yellow to pink specifically for Hg²⁺, with a detection limit of 1.1 x 10⁻⁷ M, and negligible interference from other common metal ions. rsc.org

Table 1: Examples of Naphthaldehyde-Based Chemosensors for Metal Ion Detection

| Target Ion | Sensor Type | Binding Stoichiometry (Sensor:Ion) | Detection Limit (LOD) |

| Cu²⁺, Ni²⁺ | Schiff Base (NNM) chemisgroup.usresearchgate.net | 1:1 | Nanomolar range |

| Al³⁺ | Schiff Base (F6) nih.gov | 2:1 | 8.73 x 10⁻⁸ M |

| Fe³⁺ | Schiff Base researchgate.net | 1:1 | 0.05 mM |

| Hg²⁺ | Lawsone-DAMN rsc.org | 1:1 | 1.1 x 10⁻⁷ M |

Chemosensing Ensembles for Sequential Detection

Building upon the principles of single-analyte detection, more complex "ON-OFF-ON" sensing systems have been designed for the sequential detection of multiple species. These chemosensing ensembles often utilize the initial interaction with one analyte to create a new species that is then selective for a second analyte.

A prime example is a fluorescent chemosensor based on 2-hydroxy-1-naphthaldehyde (B42665) azine (HNA), which was designed for the sequential detection of Cu²⁺ and biothiols. nih.gov In the first step, the HNA sensor selectively binds to Cu²⁺, resulting in a dramatic quenching of its fluorescence (an "OFF" state). This quenching is attributed to the paramagnetic nature of the copper ion. nih.gov The resulting HNA-Cu²⁺ complex then serves as a selective turn-on probe for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov The biothiols, having a strong affinity for the "soft" copper ion, displace the HNA ligand from the complex. This displacement restores the fluorescence of the free HNA molecule (an "ON" state), allowing for the quantification of the biothiols. nih.gov This displacement assay strategy provides a robust method for detecting multiple analytes in a specific order.

Detection of Biomolecules (e.g., Biothiols)

The detection of biologically important thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is crucial for understanding various physiological processes. rsc.org Derivatives of 4-hydroxy-3-methyl-1-naphthaldehyde, particularly its aldehyde functionality, are well-suited for designing probes for these molecules. The primary strategies involve exploiting the nucleophilic character of the thiol group. researchgate.net

One common mechanism is the cyclization reaction between the probe's aldehyde group and the thiol. researchgate.net For instance, the reaction of a probe containing an aldehyde with the amino and thiol groups of cysteine or homocysteine can lead to the formation of a thiazolidine (B150603) or thiazinane ring, respectively. This structural change alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence. rsc.org The subtle structural differences between Cys and Hcy (a five-membered vs. a six-membered ring formation) can be exploited to achieve selectivity. rsc.org

Another widely used method is the Michael addition reaction. researchgate.net Probes can be designed with an α,β-unsaturated ketone system attached to the naphthaldehyde scaffold. The thiol group of a biothiol can then undergo a Michael addition reaction, interrupting the π-conjugation of the system and causing a significant shift in the absorption or emission spectra. researchgate.net This reaction-based approach provides high selectivity for thiols over other amino acids.

Materials for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. nih.gov Schiff bases derived from aromatic aldehydes are a promising class of NLO materials due to their facile synthesis and tunable electronic properties. nih.gov

Design Principles for NLO Materials

The NLO response of a material is fundamentally linked to its molecular structure. The key design principle for organic NLO molecules, particularly for second-order effects, is the creation of a "push-pull" system. This involves connecting an electron-donating group (D) and an electron-accepting group (A) through a π-conjugated bridge (a D-π-A structure).

For Schiff bases derived from 4-hydroxy-3-methyl-1-naphthaldehyde, the core structure provides a foundation for this design.

Electron Donor (D): The hydroxyl (-OH) group on the naphthalene ring acts as a potent electron donor.

π-Conjugated Bridge: The naphthalene ring and the azomethine (-CH=N-) bond of the Schiff base form the π-system that facilitates charge transfer.

Electron Acceptor (A): The acceptor group is typically introduced on the amine part of the Schiff base. Aromatic rings substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) are commonly used as acceptors.

This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is crucial for a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response. For third-order NLO properties (measured by the second hyperpolarizability, γ), molecules with extended π-conjugation and symmetrical D-A-D or A-D-A structures are often favored. nih.gov

Structure-Property Relationships in NLO Activity

The magnitude of the NLO response in Schiff base derivatives is highly dependent on their specific molecular architecture. Several factors influence the structure-property relationship:

Strength of Donor/Acceptor Groups: Increasing the electron-donating or -accepting strength of the substituents significantly enhances the ICT and, consequently, the hyperpolarizability. For example, replacing a methoxy (B1213986) donor with a stronger amino donor, or a halide acceptor with a nitro group, would be expected to increase the NLO response.

Length of the π-Conjugated System: Extending the π-bridge allows for more efficient charge separation, which generally leads to a larger NLO response. Incorporating longer conjugated linkers between the naphthaldehyde moiety and the acceptor group can enhance the material's properties.

Planarity of the Molecule: A more planar molecular structure facilitates π-electron delocalization along the D-π-A backbone, which is favorable for a strong NLO effect. Steric hindrance that causes twisting between the aromatic rings can reduce the effective conjugation and diminish the NLO response.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules, guiding the synthetic effort toward materials with optimized characteristics by analyzing parameters such as the HOMO-LUMO energy gap and molecular hyperpolarizabilities. nih.govnih.gov

Molecular Switches and Photoswitchable Systems

Derivatives of 4-hydroxy-3-methyl-1-naphthaldehyde are promising candidates for the design of molecular switches and photoswitchable systems. This potential is rooted in the photophysical phenomena associated with the hydroxynaphthaldehyde core, particularly excited-state intramolecular proton transfer (ESIPT).

Excited State Dynamics and Proton Transfer

Upon absorption of light, molecules with an intramolecular hydrogen bond, such as that present in 4-hydroxy-3-methyl-1-naphthaldehyde between the hydroxyl group and the aldehyde's carbonyl oxygen, can undergo an ultrafast transfer of a proton in the excited state. This process, known as ESIPT, leads to the formation of a transient tautomer with distinct electronic and, consequently, photophysical properties.

The ESIPT phenomenon is characterized by a four-level photophysical cycle involving the ground and excited states of both the normal enol form and the proton-transferred keto tautomer. This results in a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This significant shift minimizes self-absorption and is a hallmark of ESIPT-capable molecules.

While direct studies on the excited-state dynamics of 4-hydroxy-3-methyl-1-naphthaldehyde are not extensively documented, research on analogous compounds like 1-hydroxy-2-naphthaldehyde (B49639) and other naphthalimide derivatives provides significant insights. nih.govrsc.orgnih.govbohrium.comrsc.orgmdpi.com For instance, theoretical studies on diacetyl naphthalenediamine derivatives show that the barrier for proton transfer is significantly influenced by the nature of the substituents. bohrium.com Replacing amino groups with hydroxyl groups can even lead to a barrierless proton transfer process in the excited state. bohrium.com

These findings suggest that by strategically modifying the substituents on the 4-hydroxy-3-methyl-1-naphthaldehyde framework, it is possible to fine-tune its photophysical properties, making its derivatives suitable for applications as photoswitchable systems and fluorescent probes.

Precursors for Complex Organic Architectures

The aldehyde functionality of 4-hydroxy-3-methyl-1-naphthaldehyde serves as a versatile handle for the construction of more complex molecular structures, including a variety of heterocyclic compounds and conjugated systems.

Building Blocks for Heterocycles (e.g., Isoxazoles, Oxadiazoles)

The aldehyde group is a key electrophile in condensation reactions that lead to the formation of five-membered heterocyclic rings like isoxazoles and oxadiazoles. These heterocycles are prevalent in many biologically active compounds and functional materials.

Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide with an alkene or alkyne. nih.govyoutube.comnih.gov A common route starting from an aldehyde like 4-hydroxy-3-methyl-1-naphthaldehyde would first involve its conversion to a chalcone (B49325) (an α,β-unsaturated ketone), which then serves as the 1,3-dicarbonyl equivalent. The subsequent reaction with hydroxylamine hydrochloride leads to the formation of the isoxazole (B147169) ring. ijmspr.in While specific examples starting from 4-hydroxy-3-methyl-1-naphthaldehyde are not widely reported, the synthesis of isoxazoles from various aromatic aldehydes is a well-established methodology. wikipedia.orgnih.gov

Representative Synthesis of Isoxazoles from Aromatic Aldehydes

| Starting Aldehyde | Reagents | Product | Reference |

|---|---|---|---|

| (E)-2-(allyloxy)-1-naphthaldehyde oxime | Catalytic hypervalent iodine(III) | 3a,4-Dihydro-3H-benzo jchemrev.comorganic-chemistry.orgchromeno[4,3-c]isoxazole | nih.gov |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through several pathways, often involving the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. jchemrev.comnih.govjchemrev.comfrontiersin.orgresearchgate.net An aldehyde such as 4-hydroxy-3-methyl-1-naphthaldehyde can be a precursor in these syntheses. For instance, it can be condensed with a hydrazide to form an N-acylhydrazone, which is then oxidatively cyclized to the 1,3,4-oxadiazole. frontiersin.org Various oxidizing agents and catalysts have been employed for this transformation.

General Synthetic Routes to 1,3,4-Oxadiazoles from Aldehydes

| Aldehyde | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Aromatic aldehydes | Benzoyl hydrazine (B178648), H2O2, I2, K2CO3 | Condensation and oxidative cyclization | frontiersin.org |

Synthesis of Conjugated Systems (e.g., Chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as important intermediates in the biosynthesis of other flavonoids and are known for their diverse biological activities. They are synthesized through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. wikipedia.orgpraxilabs.comtaylorandfrancis.com

In this context, 4-hydroxy-3-methyl-1-naphthaldehyde can react with various substituted acetophenones to yield a series of naphthalenyl-containing chalcones. The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone affords the α,β-unsaturated chalcone. praxilabs.com

The reaction conditions for Claisen-Schmidt condensation can be varied, including the choice of base (e.g., NaOH, KOH), solvent, and temperature, to optimize the yield of the desired chalcone. taylorandfrancis.com

Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | o-hydroxyacetophenone | NaOH | o-hydroxychalcone | rsc.org |

| 4-methylbenzaldehyde | Acetophenone | CaPSFA | 4-methylchalcone | researchgate.net |

The resulting chalcones from 4-hydroxy-3-methyl-1-naphthaldehyde are highly conjugated systems with potential for interesting photophysical and electronic properties, making them valuable building blocks for larger, more complex organic materials.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Hydroxy-3-methyl-1-naphthaldehyde Chemistry

The synthesis of 4-hydroxy-3-methyl-1-naphthaldehyde can be achieved through various organic reactions. One notable method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (B47542). In the case of 2-methylnaphthalene, this reaction can be used to introduce the aldehyde and hydroxyl groups onto the naphthalene (B1677914) ring. researchgate.net Another synthetic route involves the formylation of 2-methyl-1-naphthol.

The structure of 4-hydroxy-3-methyl-1-naphthaldehyde is characterized by a naphthalene core substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a formyl (aldehyde) group at the 1-position. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming its structure. For the related compound 4-hydroxy-1-naphthaldehyde (B1296455), spectroscopic data is well-documented, showing characteristic signals for the aromatic protons, the aldehyde proton, and the hydroxyl group. nih.govnist.gov In different solvents, this class of compounds can exhibit tautomerism, existing in equilibrium between the hydroxy-form and a keto-form. rsc.org

The chemical reactivity of 4-hydroxy-3-methyl-1-naphthaldehyde is largely dictated by its functional groups. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. ijraset.comresearchgate.net These Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govrsc.org The hydroxyl group can be deprotonated to form a phenoxide, which can also coordinate to metal ions. nih.gov

Unexplored Research Avenues and Challenges

While the fundamental chemistry of 4-hydroxy-3-methyl-1-naphthaldehyde and its simpler analogue, 4-hydroxy-1-naphthaldehyde, has been explored, several research avenues remain uncharted. The systematic investigation into the full range of its coordination chemistry with a wider variety of transition and rare-earth metals could lead to the discovery of complexes with unique magnetic, optical, or catalytic properties.

A significant challenge lies in the selective synthesis of its derivatives. Introducing substituents at specific positions on the naphthalene ring without affecting the existing functional groups requires careful selection of synthetic methodologies and reaction conditions. Furthermore, detailed mechanistic studies of its reactions, particularly in the formation of Schiff bases and metal complexes, are needed to gain a deeper understanding of the reaction pathways and to optimize product yields.

Potential for Advanced Material Development and Mechanistic Studies

The structural features of 4-hydroxy-3-methyl-1-naphthaldehyde make it a promising building block for the development of advanced materials. The planar naphthalene unit, combined with the reactive aldehyde and hydroxyl groups, allows for the construction of larger, more complex molecular architectures.

Schiff base derivatives of this compound, particularly those that are fluorescent, have potential applications as chemosensors for the detection of specific metal ions or anions. nih.govresearchgate.net The formation of metal-organic frameworks (MOFs) or coordination polymers using this compound as a ligand could lead to materials with applications in gas storage, separation, and catalysis. nih.gov

Further mechanistic studies, employing both experimental techniques and computational methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this molecule and its derivatives. nih.govnih.gov Such studies can help in designing new molecules with tailored properties for specific applications.

Interdisciplinary Research Opportunities

The study of 4-hydroxy-3-methyl-1-naphthaldehyde and its derivatives offers numerous opportunities for interdisciplinary research. The potential biological activity of its Schiff base and metal complexes opens up avenues for collaboration between chemists and biologists to explore their applications as antimicrobial or anticancer agents. nih.govnih.govnih.gov The development of new fluorescent probes based on this scaffold would benefit from the expertise of materials scientists and analytical chemists. researchgate.net

Furthermore, the investigation of its photophysical properties, such as fluorescence and phosphorescence, could lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, requiring collaboration with physicists and engineers. The versatility of 4-hydroxy-3-methyl-1-naphthaldehyde ensures its continued importance as a subject of scientific inquiry across multiple disciplines.

Q & A

What are the optimal conditions for synthesizing 4-Hydroxy-3-methyl-1-napthaldehyde, and how can purity be validated?

Level : Basic

Methodological Answer :

Synthesis typically involves Friedel-Crafts acylation or Vilsmeier-Haack formylation of substituted naphthalene derivatives. For purity validation:

- Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection to monitor reaction progress.

- Confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) to detect aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200-3600 cm⁻¹) groups .

- Cross-reference melting points and spectral data with NIST Chemistry WebBook or Reaxys to compare with literature values .

How can researchers distinguish this compound from its structural analogs during characterization?

Level : Advanced

Methodological Answer :

- Perform 2D nuclear magnetic resonance (NMR) , such as HSQC and HMBC, to resolve overlapping signals in crowded aromatic regions. The aldehyde proton (δ ~10 ppm) and hydroxyl proton (δ ~9-12 ppm) can be differentiated via deuterium exchange experiments .

- Utilize mass spectrometry (MS) with collision-induced dissociation (CID) to identify fragmentation patterns unique to the methyl and hydroxyl substitution positions .

- Compare Hirshfeld surface analysis (from single-crystal XRD) to quantify intermolecular interactions, which differ based on substituent positioning .

What are the recommended protocols for assessing the compound’s toxicity in mammalian models?

Level : Basic

Methodological Answer :

- Follow OECD Test Guidelines 423 (Acute Oral Toxicity) and Test 412 (Subacute Inhalation Toxicity) . Key endpoints include hepatic/renal histopathology and hematological parameters (e.g., hemoglobin, leukocyte counts) .

- For in vitro assays, use HepG2 cells to evaluate hepatotoxicity via MTT assays, noting dose-dependent mitochondrial dysfunction .

- Consult ATSDR toxicological profiles for naphthalene derivatives to design exposure routes (oral, dermal, inhalation) and interpret systemic effects .

How can computational modeling predict the reactivity of this compound in catalytic environments?

Level : Advanced

Methodological Answer :

- Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Simulate reaction pathways using molecular dynamics (MD) with explicit solvent models (e.g., water, ethanol) to study solvation effects on aldehyde group reactivity .

- Validate predictions experimentally via cyclic voltammetry to measure redox potentials and correlate with computed electron affinity .

How should researchers address discrepancies in reported solubility data for this compound?

Level : Advanced

Methodological Answer :

- Replicate solubility measurements using shake-flask methods under controlled temperature (25°C ± 0.1) and pH (buffered solutions).

- Cross-validate results with Cheminformatics tools (e.g., EPA DSSTox) to identify outliers in historical datasets .

- Publish raw data (e.g., UV-Vis calibration curves, NMR spectra) in supplementary materials to enhance reproducibility .

What methodologies are suitable for evaluating the environmental persistence of this compound?

Level : Basic

Methodological Answer :

- Conduct OECD 301B Ready Biodegradability Tests to measure aerobic microbial degradation in aqueous systems over 28 days .

- Analyze photodegradation using UV irradiation chambers (λ = 254 nm) and monitor byproducts via GC-MS .

- Model soil sorption coefficients (Koc) using EPI Suite software, cross-referenced with experimental batch adsorption studies .

What strategies ensure reproducibility in synthesizing and characterizing novel derivatives of this compound?

Level : Advanced

Methodological Answer :

- Document reaction parameters (e.g., solvent purity, catalyst loading) in Electronic Lab Notebooks (ELNs) with metadata tagging .

- Use automated synthesis platforms (e.g., ChemSpeed) for high-throughput screening of derivative libraries .

- Share characterization data (e.g., XRD, NMR) in PubChem or ECHA databases to facilitate peer validation .

How can researchers elucidate the compound’s bioactivity mechanisms against bacterial targets?

Level : Advanced

Methodological Answer :

- Perform molecular docking (AutoDock Vina) to predict binding affinities for bacterial enzymes (e.g., E. coli FabI enoyl-ACP reductase) .

- Validate via microbroth dilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

- Use transcriptomic analysis (RNA-seq) to identify gene expression changes in treated bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.